
(S)-2-Acetamido-3-cyclopropylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Acetamido-3-cyclopropylpropanoic acid is an organic compound that belongs to the class of amino acids It features a cyclopropyl group attached to the β-carbon of the amino acid backbone, making it structurally unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-3-cyclopropylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as cyclopropylacetic acid.
Amidation: The precursor undergoes amidation to introduce the acetamido group. This step often involves the use of acetic anhydride and a catalyst like pyridine.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as crystallization or chromatography are employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation reactions followed by chiral resolution using advanced techniques like simulated moving bed chromatography. These methods ensure high yield and purity of the desired enantiomer.
化学反応の分析
Types of Reactions
(S)-2-Acetamido-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-Acetamido-3-cyclopropylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism by which (S)-2-Acetamido-3-cyclopropylpropanoic acid exerts its effects involves interactions with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The cyclopropyl group can enhance binding affinity and specificity, making it a valuable moiety in drug design.
類似化合物との比較
Similar Compounds
(S)-2-Acetamido-3-phenylpropanoic acid: Features a phenyl group instead of a cyclopropyl group.
(S)-2-Acetamido-3-methylbutanoic acid: Contains a methylbutyl group in place of the cyclopropyl group.
Uniqueness
(S)-2-Acetamido-3-cyclopropylpropanoic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and binding characteristics compared to other similar compounds.
特性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
(2S)-2-acetamido-3-cyclopropylpropanoic acid |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
InChIキー |
ZVTFPQYGJPTFQH-ZETCQYMHSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1CC1)C(=O)O |
正規SMILES |
CC(=O)NC(CC1CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)
![3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)
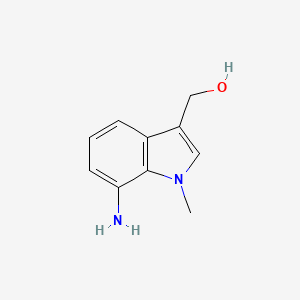
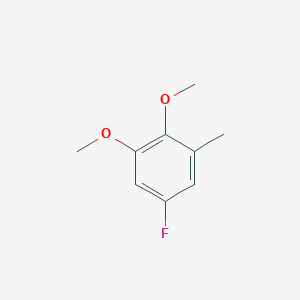

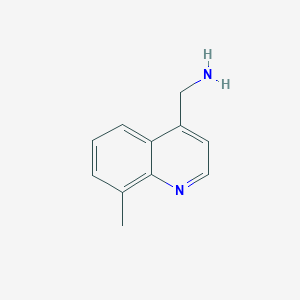
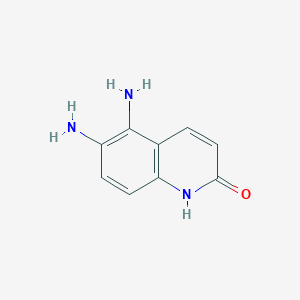
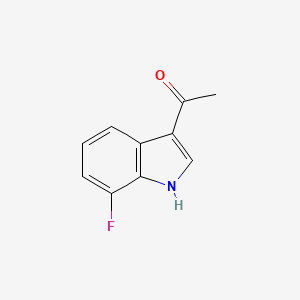
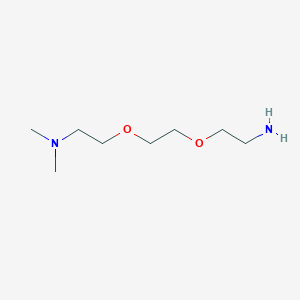
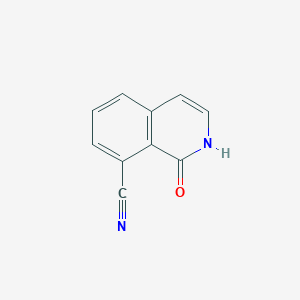

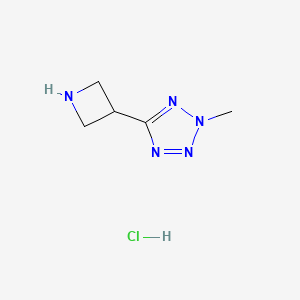
![2-Methyl-1,5-dihydroimidazo[4,5-f]indole](/img/structure/B11914917.png)
